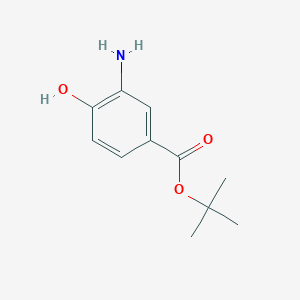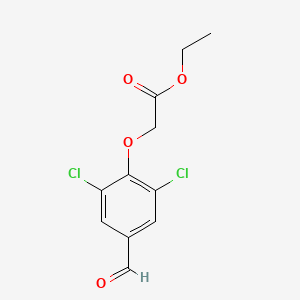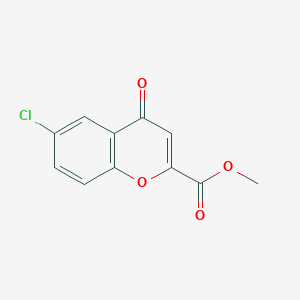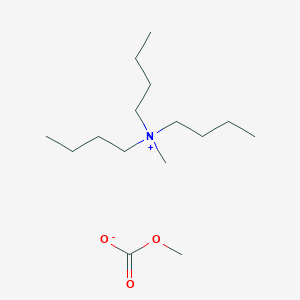
Tributylmethylammonium methyl carbonate
Descripción general
Descripción
Tributylmethylammonium methyl carbonate is a chemical compound with the empirical formula C15H33NO3 . It is used in the preparation of counter-cation anionic monomers by reacting with 2-acrylamido-2-methylpropanesulfonic acid and acrylic acid .
Molecular Structure Analysis
The molecular weight of this compound is 275.43 . The SMILES string representation of the molecule isCOC([O-])=O.CCCCN+(CCCC)CCCC . Chemical Reactions Analysis
This compound can be used in the preparation of counter-cation anionic monomers by reacting with 2-acrylamido-2-methylpropanesulfonic acid and acrylic acid .Physical And Chemical Properties Analysis
This compound is a solution with a concentration of approximately 50% in methanol: water (2:3) . The refractive index n20/D is 1.408 .Aplicaciones Científicas De Investigación
Tributylmethylammonium methyl carbonate has been used in various scientific research applications, including the synthesis of polymers, the synthesis of nanomaterials, and the synthesis of functionalized materials. In addition, this compound has been used in the preparation of electrocatalysts, the synthesis of catalysts, and the synthesis of chiral molecules. This compound has also been used in the synthesis of polymers for medical applications and in the synthesis of drugs for pharmaceutical applications.
Mecanismo De Acción
Tributylmethylammonium methyl carbonate acts as a catalyst in the synthesis of polymers, nanomaterials, and other functionalized materials. It acts as a Lewis acid, a Bronsted acid, or a combination of both. This compound is believed to interact with the substrate molecules by forming hydrogen bonds, electrostatic interactions, and other non-covalent interactions. These interactions help to activate the substrate molecules and promote the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxicological or physiological effects. It is not believed to be carcinogenic or mutagenic, and it has low acute and chronic toxicity. This compound is not expected to bioaccumulate in the environment, and it is not expected to have any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tributylmethylammonium methyl carbonate has several advantages for use in laboratory experiments. It is a relatively inexpensive and non-toxic reagent, and it is easy to handle and store. This compound is also a versatile reagent that can be used in a wide range of synthetic reactions. However, this compound is not suitable for use in reactions that require high temperatures or pressures.
Direcciones Futuras
The use of Tributylmethylammonium methyl carbonate in scientific research is expected to continue to grow in the future. Possible future directions include the use of this compound in the synthesis of novel materials, the development of new catalysts, and the development of new pharmaceuticals. This compound may also be used in the synthesis of new polymers, nanomaterials, and other functionalized materials. In addition, this compound may be used in the synthesis of new drugs for cancer therapy, and it may be used in the synthesis of new catalysts for industrial processes.
Safety and Hazards
Tributylmethylammonium methyl carbonate is classified as a flammable liquid (Category 3), acute toxicity oral (Category 4), and specific target organ toxicity - single exposure (Category 1, Eyes) . The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), and H370 (Causes damage to organs, Eyes) .
Propiedades
IUPAC Name |
methyl carbonate;tributyl(methyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWSMHMGQLTZGI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.COC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584832 | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274257-37-3 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl carbonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274257-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






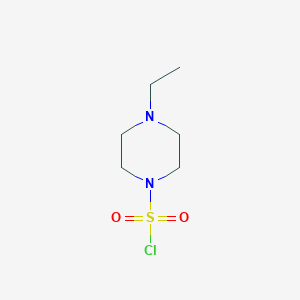



![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
